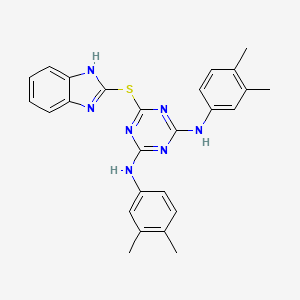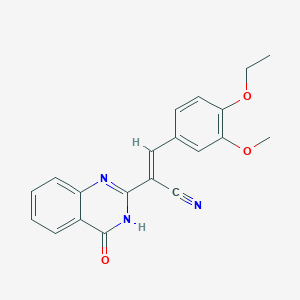![molecular formula C24H33N3O3 B11650482 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11650482.png)
2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a cyclohexane-1,3-dione core substituted with a phenyl group and a piperazine moiety, which is further modified with a 3-methylbutanoyl group. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione typically involves multi-step organic synthesis. One common route includes:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between ethyl acetoacetate and benzaldehyde, followed by cyclization.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclohexane-1,3-dione intermediate.
Attachment of the 3-Methylbutanoyl Group: This step involves acylation of the piperazine nitrogen using 3-methylbutanoyl chloride under basic conditions.
Final Assembly: The final compound is obtained by coupling the piperazine intermediate with the cyclohexane-1,3-dione core through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the cyclohexane-1,3-dione core, potentially converting them to alcohols.
Substitution: The phenyl group and the piperazine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution on the phenyl ring, and alkyl halides for nucleophilic substitution on the piperazine ring.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the cyclohexane-1,3-dione core.
Substitution: Various substituted phenyl and piperazine derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for enzymes due to its structural complexity.
Receptor Binding: Can be studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases due to its bioactive functional groups.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Potential application in the design of sensors for detecting various analytes.
作用机制
The mechanism by which 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione exerts its effects depends on its interaction with molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the cyclohexane-1,3-dione core can participate in redox reactions. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by mimicking endogenous ligands.
相似化合物的比较
Similar Compounds
- 2-[({2-[4-(Butanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
- 2-[({2-[4-(3-Methylbutanoyl)piperidin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
Uniqueness
The unique combination of the 3-methylbutanoyl group and the piperazine moiety in 2-[({2-[4-(3-Methylbutanoyl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione provides distinct chemical properties and biological activities compared to its analogs. This uniqueness can be leveraged in designing specific inhibitors or materials with tailored properties.
属性
分子式 |
C24H33N3O3 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
3-hydroxy-2-[2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyliminomethyl]-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H33N3O3/c1-18(2)14-24(30)27-12-10-26(11-13-27)9-8-25-17-21-22(28)15-20(16-23(21)29)19-6-4-3-5-7-19/h3-7,17-18,20,28H,8-16H2,1-2H3 |
InChI 键 |
QSLPXTNZAKJMOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-hydroxy-3-propyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-phenoxyethanone](/img/structure/B11650408.png)
![2-Heptyl-5-imino-6-thiophen-2-ylmethylene-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650410.png)
![N-{[2-(4-butylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650414.png)
![2-{2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11650429.png)
![3-(4-Chlorobenzyl)-4-[(3,4-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B11650435.png)

![ethyl 4-{N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11650446.png)
![2-(2-Methoxy-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B11650448.png)
![Diethyl 5-{[(2-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11650459.png)
![2-Amino-3-benzoyl-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B11650460.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650467.png)
![(2E)-N-(4-chloro-3-nitrophenyl)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B11650481.png)
